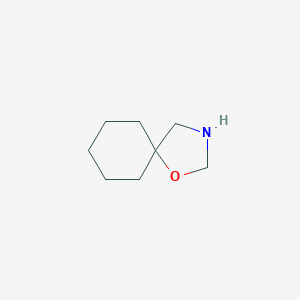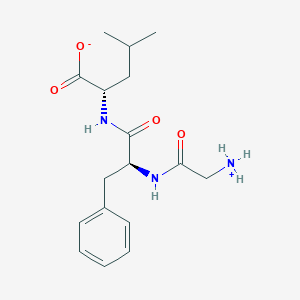![molecular formula C19H20NO4+ B091226 (12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol CAS No. 15583-51-4](/img/structure/B91226.png)
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol is a naturally occurring alkaloid that belongs to the isoquinoline family. It is known for its unique 5,6-dihydropyrrolo[2,1-a]isoquinoline moiety, which is often found in natural products with significant pharmacological properties . This compound exhibits antitumor and antileukemia activities and has been studied for its ability to inhibit tubulin polymerization .
準備方法
Synthetic Routes and Reaction Conditions
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol can be synthesized through various methods. One approach involves the enantioselective synthesis of its derivative, cryptowolinol, via a palladium-catalyzed C(sp3)-H arylation with a chiral N-heterocyclic carbene ligand . This method proceeds via parallel kinetic resolution, achieving high enantioselectivity and yield .
Another method involves the multi-component reaction of 1-aroyl dihydroisoquinolines, activated alkynes, and alcohols to form pyrrolo[2,1-a]isoquinoline derivatives . This approach is advantageous due to its efficiency and the ability to tolerate various functional groups .
Industrial Production Methods
The use of palladium-catalyzed reactions and multi-component reactions are promising for industrial applications due to their efficiency and scalability .
化学反応の分析
Types of Reactions
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction of cryptowoline can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions involving cryptowoline can introduce various functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents, such as alkyl halides and organometallic reagents, are used under various conditions.
Major Products Formed
Oxidation: N-oxide derivatives of cryptowoline.
Reduction: Dihydro derivatives of cryptowoline.
Substitution: Functionalized isoquinoline derivatives.
科学的研究の応用
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[108002,1004,8
作用機序
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for cell division . By binding to tubulin, cryptowoline disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known antitumor agents, such as paclitaxel .
類似化合物との比較
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol is structurally related to other isoquinoline alkaloids, such as cryptaustoline and cryptowolinol . These compounds share the 5,6-dihydropyrrolo[2,1-a]isoquinoline moiety and exhibit similar biological activities . cryptowoline is unique due to its specific substitution pattern and higher potency in inhibiting tubulin polymerization .
List of Similar Compounds
This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
15583-51-4 |
|---|---|
分子式 |
C19H20NO4+ |
分子量 |
326.4 g/mol |
IUPAC名 |
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-11-6-17(22-2)16(21)8-13(11)15(20)5-12-7-18-19(9-14(12)20)24-10-23-18/h6-9,15H,3-5,10H2,1-2H3/p+1/t15-,20?/m1/s1 |
InChIキー |
IKSFKQZQIJEJKE-IWPPFLRJSA-O |
SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC5=C(C=C24)OCO5)O)OC |
異性体SMILES |
C[N+]12CCC3=CC(=C(C=C3[C@H]1CC4=CC5=C(C=C24)OCO5)O)OC |
正規SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC5=C(C=C24)OCO5)O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



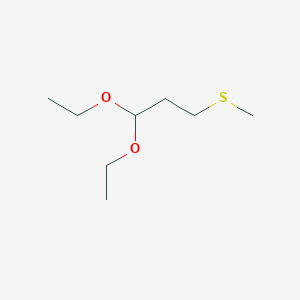
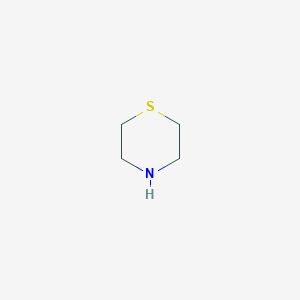
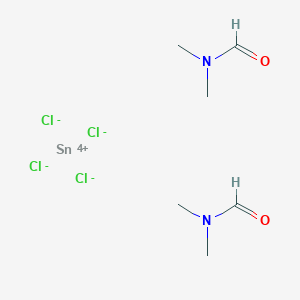
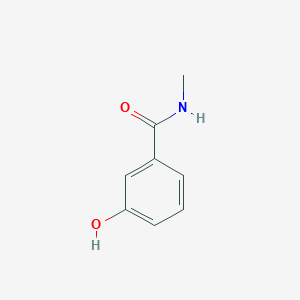
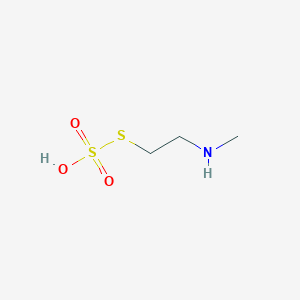
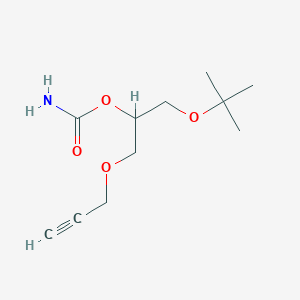
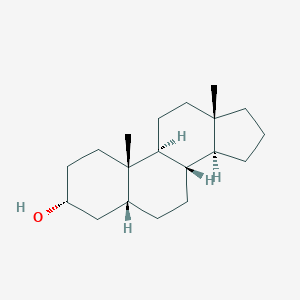
![2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine](/img/structure/B91159.png)

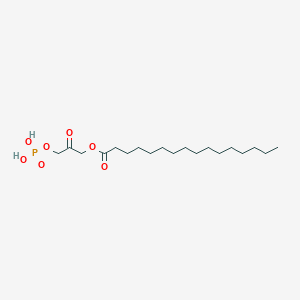
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
